Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate
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Overview
Description
Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods, such as the Skraup synthesis, Doebner–von Miller synthesis, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a quinoline derivative with a thiol compound in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides, other ester derivatives.
Scientific Research Applications
Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial properties.
2-Methylquinoline: A methyl-substituted quinoline with similar chemical properties.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.
Uniqueness
Methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate is unique due to the presence of the sulfanyl group and the methyl ester, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-methyl-3-(quinolin-3-ylmethylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(15(17)18-2)9-19-10-12-7-13-5-3-4-6-14(13)16-8-12/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPSNXESFUGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC1=CC2=CC=CC=C2N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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